Pyraflufen

Übersicht

Beschreibung

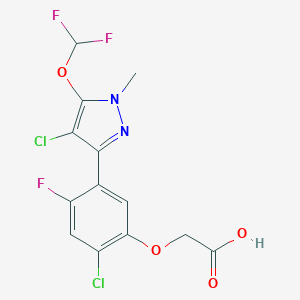

Pyraflufen is a monocarboxylic acid that is 2-chloro-4-fluorophenylacetic acid in which the phenyl group is substituted at position 5 by a 4-chloro-5-(difluoromethoxy)-1-methylpyrazol-3-yl group . It is a protoporphyrinogen oxidase inhibitor and is used for the control of broad-leaved weeds and grasses in a variety of crops .

Synthesis Analysis

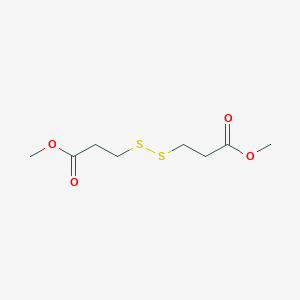

The synthesis of Pyraflufen involves a series of synthetic research on biologically active compounds . The lead compound was synthesized by utilizing ketene dithioacetal chemistry extended by Nihon Nohyaku . The manufacturing process was dramatically improved by the application of the Heck reaction and the Friedel-Crafts reaction to the process chemistry .

Molecular Structure Analysis

The Pyraflufen molecule contains a total of 34 bond(s). There are 25 non-H bond(s), 12 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 hydroxyl group(s), 2 ether(s) (aromatic), and 1 Pyrazole(s) .

Chemical Reactions Analysis

The chemical reactions involving Pyraflufen have been studied extensively. For instance, an analytical method has been developed for the determination of pyraflufen-ethyl residues in soil . The pesticide is extracted from the sample with acetone–water (80:20, v/v) and the extract is loaded onto an octadecyl (C18) column .

Wissenschaftliche Forschungsanwendungen

Weed Control in Non-Food Areas

Pyraflufen-ethyl is used in non-food areas such as airports, commercial plants, nurseries, ornamental turf (residential/recreational), roadsides, and railroads . It is applied using lawn hand-gun sprayer, backpack sprayer, and low-pressure hand-wand sprayer .

Use in Established Ornamental Turf Lawns

Pyraflufen-ethyl is used on established ornamental turf lawns (residential, industrial, and institutional), parks, cemeteries, athletic fields, golf courses (fairways, aprons, tees, and roughs), sod farms, and similar turf areas . It is proposed for residential/homeowner and commercial applicator use for weed control .

Spot Treatment

The proposed use allows the application of Pyraflufen-ethyl as a spot treatment with a low-pressure hand sprayer .

Broadcast Application

Pyraflufen-ethyl can also be applied as a broadcast application with a hose-end sprayer .

Control of Glyphosate-Resistant Horseweed

Pyraflufen-ethyl/2,4-D, when applied preplant alone or mixed with metribuzin, has been found to control glyphosate-resistant horseweed in soybean . This is particularly useful as glyphosate resistance in weed species has presented immense challenges for farmers .

Use in Soybean Cultivation

Pyraflufen-ethyl/2,4-D + metribuzin (527 + 400 g ha −1) applied preplant can be used for glyphosate-resistant horseweed control in soybean . This provides a viable solution for farmers dealing with glyphosate-resistant weeds in their soybean crops .

Wirkmechanismus

Target of Action

Pyraflufen-ethyl, commonly known as Pyraflufen, is a herbicide that primarily targets an enzyme in a plant’s chloroplasts . This enzyme is known as Protoporphyrinogen Oxidase (PPO), which plays a crucial role in the biosynthesis of chlorophyll, the pigment responsible for photosynthesis .

Mode of Action

Pyraflufen inhibits the PPO enzyme, disrupting the synthesis of chlorophyll . This inhibition leads to the accumulation of peroxidative agents that cause the breakdown of cell membranes . The herbicide is selective with contact action, meaning it only affects the plants it directly contacts .

Biochemical Pathways

The primary biochemical pathway affected by Pyraflufen is the chlorophyll biosynthesis pathway . By inhibiting the PPO enzyme, Pyraflufen disrupts this pathway, leading to the accumulation of peroxidative agents. These agents cause the breakdown of cell membranes, resulting in the death of the plant cells .

Result of Action

The molecular effect of Pyraflufen is the inhibition of the PPO enzyme, leading to the disruption of chlorophyll biosynthesis . On a cellular level, this results in the breakdown of plant cell membranes, causing the cells to die . This leads to the visible symptoms of plant damage, such as chlorosis (yellowing of leaves) and necrosis (death of plant tissue) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pyraflufen. These factors include the chemical and physical properties of the herbicide, such as water solubility, absorbability, lipophilicity, and volatility . Other factors include the timing and placement of the herbicide application, as well as the metabolic stability of the herbicide in the soil .

Safety and Hazards

Zukünftige Richtungen

Pyraflufen-ethyl is expected to be used globally as a post-emergent herbicide for broad-leaved weed control . It has the potential to mitigate and affect weeds that have become resistant to some of the current market standards . Some of the novel PPO-inhibitors show efficacies against economically important weeds that were superior to recently commercialized and structurally related tiafenacil .

Eigenschaften

IUPAC Name |

2-[2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methylpyrazol-3-yl]-4-fluorophenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2F3N2O4/c1-20-12(24-13(17)18)10(15)11(19-20)5-2-8(23-4-9(21)22)6(14)3-7(5)16/h2-3,13H,4H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXIIPOGUBVYZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC(=C(C=C2F)Cl)OCC(=O)O)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057953 | |

| Record name | Pyraflufen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyraflufen | |

CAS RN |

129630-17-7 | |

| Record name | Pyraflufen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129630-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyraflufen [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129630177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyraflufen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRAFLUFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP6251A20Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of pyraflufen-ethyl?

A1: Pyraflufen-ethyl is a potent inhibitor of the enzyme protoporphyrinogen IX oxidase (Protox). [, , ] This enzyme is crucial in the biosynthesis pathway of chlorophyll in plants.

Q2: What are the downstream effects of pyraflufen-ethyl's inhibition of Protox?

A2: Inhibiting Protox leads to the accumulation of protoporphyrinogen IX (Protogen) within plant chloroplasts. [, ] Protogen then leaks out of the chloroplasts and is rapidly oxidized to protoporphyrin IX (Proto IX) in the cytoplasm. [] This accumulation of Proto IX in the cytoplasm ultimately results in the disruption of cell membranes and the generation of reactive oxygen species, leading to plant cell death. [, ] This process is often referred to as "photobleaching" due to the visible damage it causes to plant tissues. [, ]

Q3: Are there differences in the accumulation of Protogen and Proto IX in different plant species treated with pyraflufen-ethyl?

A3: Yes, research has shown varying levels of Protogen and Proto IX accumulation in different plant species treated with pyraflufen-ethyl. For example, cucumber cotyledons treated with pyraflufen-ethyl showed a significant accumulation of Protogen, followed by a subsequent increase in Proto IX. [] Interestingly, cleavers treated with pyraflufen-ethyl primarily accumulated Protogen, while wheat showed minimal accumulation of either Protogen or Proto IX. [] This difference in accumulation patterns contributes to the selectivity of pyraflufen-ethyl between crops like wheat and weeds like cleavers. [, ]

Q4: What is the molecular formula and weight of pyraflufen-ethyl?

A4: The molecular formula of pyraflufen-ethyl is C16H13Cl2F3N2O4, and its molecular weight is 423.2 g/mol. [, ]

Q5: How stable is pyraflufen-ethyl in different environments?

A5: Pyraflufen-ethyl exhibits varying stability depending on the environmental conditions. It is relatively stable in acidic environments but readily hydrolyzes under neutral and alkaline conditions. [] Its degradation rate increases with rising temperatures. [] Studies have shown rapid degradation of pyraflufen-ethyl in natural water bodies, with half-lives ranging from 1.35 to 4.56 days depending on the water source. [] In soil suspensions, pyraflufen-ethyl also degrades quickly, primarily due to the alkaline pH and high soluble carbon content of the suspension. []

Q6: How does the structure of pyraflufen-ethyl contribute to its herbicidal activity?

A6: While specific SAR studies for pyraflufen-ethyl were not detailed in the provided research, its structure, containing a difluoromethoxy group and a halogenated pyrazole ring, is common to many PPO-inhibiting herbicides. These structural features are likely important for its interaction with the Protox enzyme.

Q7: Has resistance to pyraflufen-ethyl been observed in any weed species?

A7: While dedicated studies on pyraflufen-ethyl resistance were limited in the provided research, one study identified a potential case of cross-resistance. [] Palmer amaranth accessions resistant to fomesafen, another PPO-inhibiting herbicide, exhibited reduced sensitivity to pyraflufen-ethyl compared to susceptible populations. [] This suggests that the development of cross-resistance to pyraflufen-ethyl in PPO inhibitor-resistant weed populations is a potential concern.

Q8: What analytical methods are commonly employed for the detection and quantification of pyraflufen-ethyl residues?

A9: High-performance liquid chromatography (HPLC) coupled with UV detection is frequently used for analyzing pyraflufen-ethyl residues in various matrices, including apples, soil, and cotton plants. [, , , ] Solid-phase extraction (SPE) is a common sample preparation technique used to extract and purify pyraflufen-ethyl from these matrices before HPLC analysis. [, , ]

Q9: What is the environmental fate of pyraflufen-ethyl?

A10: Pyraflufen-ethyl degrades relatively quickly in the environment. Its half-life in soil was found to be approximately 11.89 days at 1.5 times the recommended dosage. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl-](/img/structure/B41754.png)

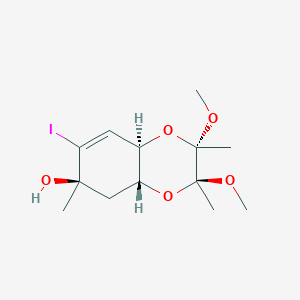

![(2S,3S,4Ar,8R,8aR)-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-5,7,8,8a-tetrahydro-4aH-benzo[b][1,4]dioxin-6-one](/img/structure/B41764.png)

![Methyl (2S,3S,4aR,6S,8R,8aR)-6,8-dihydroxy-2,3-dimethoxy-2,3-dimethyl-5,7,8,8a-tetrahydro-4aH-benzo[b][1,4]dioxine-6-carboxylate](/img/structure/B41766.png)